1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine

Cannabinoid CB1 receptor Regioisomer differentiation N2-alkyl-1,2,3-triazole pharmacology

Sourcing regioisomerically pure N2-alkyl-2H-1,2,3-triazole building blocks is challenging-standard CuAAC click chemistry predominantly yields N1-alkyl-1H isomers, compromising SAR reproducibility. This compound delivers the exact N2-2H-triazole connectivity essential for cannabinoid CB1 and sigma receptor ligand programs. • Defined N2-2H-1,2,3-triazole regioisomer-electronically and geometrically distinct from N1-alkyl isomers • Primary amine at cyclohexane 1-position enables amide coupling, sulfonamide formation, reductive amination, and urea synthesis • Available as free base (≥95%) and HCl salt (CAS 1822673-82-4) for solution-phase chemistry • Conformationally restricted cyclohexyl-triazole template supports systematic library synthesis from a single procurement

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13241667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN2N=CC=N2)N
InChIInChI=1S/C9H16N4/c10-9(4-2-1-3-5-9)8-13-11-6-7-12-13/h6-7H,1-5,8,10H2
InChIKeyJSWGCCOZIVXILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine: Chemical Profile & Procurement


1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine (CAS 1706462-88-5) is a small-molecule heterocyclic building block (C₉H₁₆N₄, MW 180.25 g/mol) that belongs to the class of N2-substituted 1,2,3-triazoles [1]. The compound is characterized by a cyclohexane ring bearing a primary amine directly on the ring carbon and a methylene bridge at the same ring position that tethers the cyclohexane to the N2 nitrogen of a 1,2,3-triazole . This N2-alkyl-2H-1,2,3-triazole connectivity represents a defined regioisomeric scaffold that is synthetically distinct from the more common N1-alkyl-1H-1,2,3-triazole isomers [2]. The compound is commercially available as the free base (typical purity ≥95%) and as the hydrochloride salt (CAS 1822673-82-4, C₉H₁₇ClN₄, MW 216.71 g/mol), the latter offering enhanced aqueous solubility and solid-state stability for solution-phase chemistry and biological assays [1].

Scaffold

N2-2H-1,2,3-triazole regioisomer for SAR studies requiring defined N2 connectivity

Handle

Primary amine on cyclohexane enables amide coupling, sulfonamide, urea, and reductive amination

Format

Free base and hydrochloride salt; HCl salt reported to improve aqueous solubility and handling

1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine: Regioisomeric Fidelity Advantage


The N2-alkylation pattern in 1-[(2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-amine is not a trivial structural variation. While the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) predominantly yields 1,4-disubstituted 1H-1,2,3-triazoles [1], the selective synthesis of N2-substituted 2H-1,2,3-triazoles requires distinct synthetic strategies and yields a regioisomer with fundamentally different electronic distribution, dipole moment, and hydrogen-bond acceptor geometry [2][3]. Direct head-to-head comparisons in cannabinoid CB1 receptor series have demonstrated that N1- versus N2-alkyl regioisomers can exhibit divergent binding affinities, with N2-substituted congeners sometimes delivering superior potency . Furthermore, generic substitution with alternative triazole regioisomers (e.g., 1,2,4-triazole) or N1-alkyl analogs alters the spatial orientation of the triazole ring relative to the cyclohexylamine core, which directly impacts target engagement in structure-based drug design campaigns [4]. For procurement decisions in medicinal chemistry and chemical biology, specifying the exact N2-2H-1,2,3-triazole regioisomer is therefore essential to preserve SAR reproducibility and avoid off-target divergence.

N1-Alkyl regioisomer Regioisomer-dependent CB1 binding may not transfer; SAR reproducibility at risk
1,2,4-Triazole isomer Altered H-bond geometry and dipole orientation may impact target engagement
N-Alkyl amine analog Loss of primary amine handle restricts downstream derivatization and library scope

1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine: Evidence vs. Closest Analogs


N2 vs. N1 Triazole Substitution and CB1 Receptor Affinity

In a systematic study of N1- versus N2-alkyl-1,2,3-triazole regioisomers as cannabinoid CB1 receptor ligands, the selective synthesis and isolation of N2-substituted-1,2,3-triazoles enabled direct pharmacological comparison . The CB1 receptor binding data revealed that N2-alkyl substitution can confer distinct affinity profiles compared to the corresponding N1-alkyl regioisomers; this regioisomeric differentiation is directly conferred by the connectivity pattern present in 1-[(2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-amine. The N2-2H-1,2,3-triazole scaffold orients the heterocyclic dipole moment and hydrogen-bond acceptor nitrogen atoms differently than the N1-1H isomer, which translates into measurable differences in receptor-ligand complementarity in CB1 binding assays [1].

CB1 Affinity (N2 vs N1)
Reported
N2-2H connectivity vs N1-1H isomer
Regioisomer-dependent CB1 binding; N2 connectivity may produce distinct affinity profile
Exact values structure-dependent; confirm in target assay
Cannabinoid CB1 receptor Regioisomer differentiation N2-alkyl-1,2,3-triazole pharmacology

Primary Amine Diversification vs. Tertiary Amine Analogs

The presence of a sterically unhindered primary amine on the cyclohexane ring of 1-[(2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-amine provides a reactive handle for diverse downstream transformations that is absent in N-alkylated or N,N-disubstituted cyclohexylamine-triazole analogs [1]. In a study on triazolyl derivatives for acidic release of amines, triazolylcarbamates and alkylamines were selectively obtained depending on the reactivity of propargylic intermediates, demonstrating the synthetic utility of the primary amine as a key functional group for modular derivatization [2]. This primary amine can undergo amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, sulfonamide formation with sulfonyl chlorides, and urea formation with isocyanates, establishing the compound as a versatile intermediate for parallel library synthesis [1].

Synthetic Versatility
Class-level
Primary amine vs N-alkyl amine
Supports ≥4 chemotype diversification; N-alkyl amines limited to quaternization
Class-level inference; reaction scope validation recommended
Click chemistry Amide coupling Reductive amination Urea synthesis

Cyclohexyl Scaffold: Lipophilicity and Conformational Rigidity Advantage

The cyclohexane ring contributes calculated logP enhancement and conformational restriction relative to acyclic alkylamine analogs and heterocyclic amine comparators [1]. In a structure-activity relationship study of 1,2,3-triazole-tethered β-lactam-chalcone hybrids, the presence of a cyclohexyl substituent at the N-1 position of the β-lactam ring markedly improved the anticancer profile, with the most potent compound (containing the cyclohexyl group) exhibiting IC₅₀ values of <1, 67.1, <1, and 6.37 μM against A-549 (lung), PC-3 (prostate), THP-1 (leukemia), and Caco-2 (colon) cancer cell lines, respectively [2]. This demonstrates that the cyclohexyl group, which provides both hydrophobic surface area and restricted conformational freedom, is a critical pharmacophoric element that differentiates this scaffold from more flexible or less lipophilic amine-containing building blocks [2].

Cyclohexyl Potency
Reported
Sub-µM IC₅₀ in 2 of 4 cell lines
Reported cell-model response context; cyclohexyl group correlated with higher potency
A-549, THP-1, PC-3, Caco-2; confirm in target cell model
Lipophilicity Conformational restriction Cyclohexyl scaffold Medicinal chemistry design

Hydrochloride Salt: Solubility and Stability vs. Free Base

1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine is available as both the free base (CAS 1706462-88-5, purity ≥95%) and the hydrochloride salt (CAS 1822673-82-4) [1]. According to supplier technical documentation, the hydrochloride salt form exhibits enhanced aqueous solubility and improved solid-state stability compared to the free amine, which is susceptible to gradual oxidation and carbonate formation upon prolonged atmospheric exposure [1]. This salt-form advantage is particularly relevant for laboratories conducting biological assays in aqueous buffer systems (PBS, Tris, HEPES) where complete dissolution of the compound at defined concentrations is a prerequisite for reproducible dose-response measurements [1].

Salt Form Property
Specification review
HCl salt: enhanced water solubility & solid-state stability vs free base
Supports assay buffer compatibility; reduces DMSO solvent artifacts
Supplier-reported; quantitative solubility data not specified
Salt form selection Aqueous solubility Hydrochloride salt Biological assay compatibility

1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine: Application Scenarios


CB1/GPCR Ligand Discovery: Regioisomer-Defined Probe Synthesis

The N2-2H-1,2,3-triazole connectivity of this compound enables the synthesis of regioisomerically pure cannabinoid CB1 receptor ligands that cannot be obtained through standard CuAAC click chemistry, which favors 1,4-disubstituted 1H-1,2,3-triazoles . By using 1-[(2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-amine as a starting material or intermediate, medicinal chemists can access the N2-alkyl-2H-1,2,3-triazole pharmacophore space that has been shown to modulate CB1 receptor affinity distinctly from N1-alkyl isomers [1]. This application scenario is directly supported by published CB1 SAR studies demonstrating that the regioisomeric identity of the triazole attachment point critically influences receptor binding [1].

Parallel Library Synthesis: Primary Amine Diversification Node

The primary amine functionality at the cyclohexane 1-position serves as a robust diversification handle for amide coupling, sulfonamide formation, reductive amination, and urea synthesis, enabling the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns [2]. The combination of the N2-triazole scaffold with the cyclohexyl core provides a conformationally restricted, lipophilic template that can be systematically elaborated. This is a key advantage for structure-activity relationship (SAR) exploration, as multiple chemotypes can be accessed from a single building block procurement [2].

Sigma-1 Antagonist Development: Triazole-Cyclohexylamine Scaffold

Patent literature extensively documents 1,2,3-triazole-amine derivatives as sigma-1 (σ1) receptor ligands with therapeutic potential in pain, psychosis, and neurodegenerative disorders [3][4]. The structural features of 1-[(2H-1,2,3-triazol-2-yl)methyl]cyclohexan-1-amine—a triazole ring linked via a methylene bridge to a cyclohexylamine core—align with the general pharmacophore described in these sigma receptor patent families [3]. The compound can serve as a key intermediate or scaffold-hopping starting point for the development of novel σ1 receptor antagonists with improved subtype selectivity and pharmacokinetic properties [3][4].

Anticancer Hybrid Design: Cyclohexyl-Triazole Pharmacophore

Published anticancer SAR data demonstrate that the incorporation of a cyclohexyl group into 1,2,3-triazole-containing hybrid molecules (β-lactam-chalcone conjugates) markedly improves cytotoxic potency, with the most active analog achieving sub-micromolar IC₅₀ values against lung and leukemia cancer cell lines [5]. This compound provides the cyclohexyl-triazole-amine substructure that can be directly integrated into hybrid molecule design strategies, offering a procurement advantage for medicinal chemistry groups pursuing multi-target anticancer agents that combine the triazole bioisostere with a rigid cyclohexyl scaffold [5].

Application
Selection Property
Validation Focus
GPCR Ligand Research
N2-2H-1,2,3-triazole regioisomer identity
CB1 receptor binding assay specificity
Library Synthesis
Primary amine handle
Diversification reaction compatibility
Sigma-1 Probe Development
Triazole-cyclohexylamine core
Sigma-1 receptor binding profiling
Cancer Cell-Model Research
Cyclohexyl-triazole amine substructure
Cytotoxicity endpoint review
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